

An In-Depth Technical Guide to Azido-PEG5alcohol for Bioconjugation

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Azido-PEG5-alcohol**, a versatile heterobifunctional linker, for professionals in the fields of life sciences and drug development. We will delve into its core properties, applications, and provide detailed protocols for its use in bioconjugation, with a focus on clarity and practical application for those new to the field.

Introduction to Azido-PEG5-alcohol and PEGylation

Azido-PEG5-alcohol is a chemical tool integral to the field of bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule. It consists of three key components: an azide group (N₃), a five-unit polyethylene glycol (PEG) chain, and a terminal hydroxyl group (-OH). This structure makes it a heterobifunctional linker, meaning it has two different reactive ends that can participate in distinct chemical reactions.

The incorporation of a PEG chain, a process known as PEGylation, is a widely adopted strategy in drug development and biotechnology.[1] The PEG linker in **Azido-PEG5-alcohol** is hydrophilic, which helps to increase the solubility of hydrophobic molecules in aqueous solutions.[2] Furthermore, PEGylation can enhance the stability of biomolecules, prolong their circulation time in the body by reducing renal clearance, and decrease their immunogenicity.[3]

Core Properties of Azido-PEG5-alcohol



A thorough understanding of the physicochemical properties of **Azido-PEG5-alcohol** is crucial for its effective use in experimental design. The following table summarizes its key quantitative data.

Property	Value	References
Chemical Formula	C10H21N3O5	[4][5]
Molecular Weight	263.29 g/mol	[4][6]
CAS Number	86770-68-5	[1][4][6][7]
Appearance	Colorless to light yellow liquid	[6]
Purity	Typically >95%	[3][5][7]
Solubility	Soluble in water, DMSO, DCM, and DMF	[5]
Storage Conditions	Recommended storage at -20°C for long-term stability.[4] [5]	[4][5]

Key Applications in Bioconjugation

The dual functionality of **Azido-PEG5-alcohol** makes it a valuable reagent in several advanced bioconjugation applications, primarily through "click chemistry." Click chemistry refers to a class of reactions that are rapid, high-yielding, and specific.[8] The azide group of **Azido-PEG5-alcohol** is a key participant in one of the most common click chemistry reactions: the azide-alkyne cycloaddition.

This reaction can be performed in two main ways:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide and a terminal alkyne, forming a stable triazole linkage.[9]
 [10]
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (like DBCO or BCN) to react with the azide.[11]



[12] The absence of a potentially toxic copper catalyst makes SPAAC particularly suitable for use in living systems.[11]

The hydroxyl group on **Azido-PEG5-alcohol** provides a further point for modification, allowing for the attachment of other molecules of interest.[1][4]

Antibody-Drug Conjugates (ADCs)

Azido-PEG5-alcohol is frequently used as a non-cleavable linker in the synthesis of ADCs.[6] [13] ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. The **Azido-PEG5-alcohol** linker connects the antibody to the drug, and its PEG component can improve the overall properties of the ADC.[1]

PROTACs

This linker is also employed in the development of Proteolysis Targeting Chimeras (PROTACs). [1][6] PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.[6]

Experimental Protocols

Here, we provide a detailed, beginner-friendly protocol for a typical bioconjugation experiment using **Azido-PEG5-alcohol**: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to an alkyne-modified protein.

Materials and Reagents

- Alkyne-modified protein (e.g., a protein with a terminal alkyne group)
- Azido-PEG5-alcohol
- Copper(II) sulfate (CuSO₄) solution (20 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)
- Sodium ascorbate solution (100 mM in water, freshly prepared)



- Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Purification system (e.g., size-exclusion chromatography column)
- Analytical instruments for characterization (e.g., SDS-PAGE, mass spectrometer)

Step-by-Step Procedure

- Preparation of Reactants:
 - Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
 - Prepare a stock solution of Azido-PEG5-alcohol in DMSO or water.
- Setting up the Click Reaction:
 - In a microcentrifuge tube, combine the alkyne-modified protein solution and the Azido-PEG5-alcohol stock solution. The molar ratio of Azido-PEG5-alcohol to the protein should typically be in excess (e.g., 10-50 fold) to ensure complete reaction.
 - · Gently mix the solution.
- Initiating the CuAAC Reaction:
 - Prepare a fresh premix of the copper catalyst by adding the CuSO₄ solution to the THPTA ligand solution in a 1:5 molar ratio. Allow this to incubate for 5 minutes. The THPTA ligand helps to stabilize the copper(I) catalyst and improve reaction efficiency.[14]
 - Add the copper/THPTA premix to the reaction tube containing the protein and Azido-PEG5-alcohol.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.[14]
 - The final concentrations in the reaction mixture should be approximately:
 - Protein: as prepared



Azido-PEG5-alcohol: 10-50x molar excess to protein

■ CuSO₄: ~0.25 mM[14]

■ THPTA: ~1.25 mM[14]

Sodium Ascorbate: ~5 mM[14]

Incubation:

 Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction can also be performed at 4°C overnight.

Purification of the Conjugate:

 After the incubation period, purify the protein-PEG conjugate from excess reagents and catalyst using a suitable method such as size-exclusion chromatography (desalting column) or dialysis.

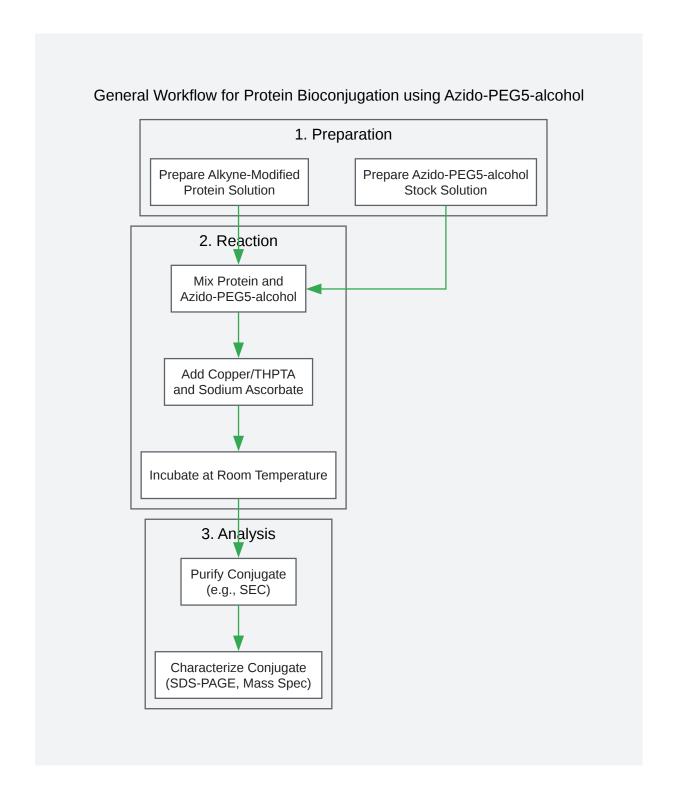
Characterization:

- Analyze the purified conjugate to confirm successful bioconjugation. This can be done using techniques such as:
 - SDS-PAGE: The PEGylated protein will show an increase in molecular weight compared to the unmodified protein.
 - Mass Spectrometry (MALDI-TOF or ESI-MS): This will provide the precise molecular weight of the conjugate, confirming the addition of the Azido-PEG5-alcohol.

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) can help to visualize the experimental workflows and the chemical principles involved.

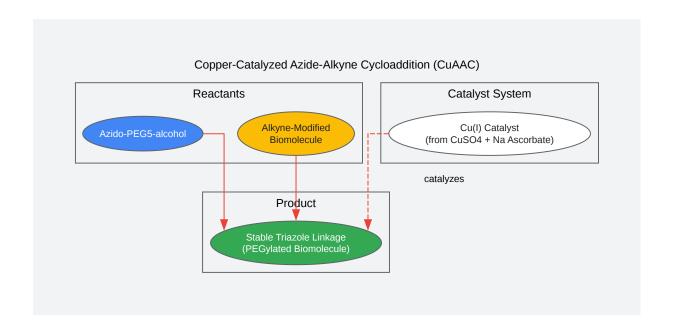




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Caption: A flowchart illustrating the key steps in a typical bioconjugation experiment.





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Caption: The chemical principle of the CuAAC reaction.

Safety and Handling

Azido-PEG5-alcohol is intended for research use only.[1] As with any chemical reagent, it is important to follow standard laboratory safety procedures. A Safety Data Sheet (SDS) should be consulted for detailed information on handling, storage, and potential hazards.[15][16] In general, avoid inhalation, and contact with skin and eyes.[15] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15] The product should be stored in a cool, dry place, typically at -20°C.[5]

Conclusion

Azido-PEG5-alcohol is a powerful and versatile tool for researchers and drug developers engaged in bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the PEG linker, makes it suitable for a wide range of applications, from the synthesis of antibody-drug conjugates to the development of PROTACs. By understanding its



core properties and following established protocols for click chemistry, scientists can effectively utilize this reagent to advance their research and development goals.

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